molecular formula C26H25N3O3S2 B12153226 (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12153226
M. Wt: 491.6 g/mol
InChI Key: XRYFGWXYDJYRAK-KQWNVCNZSA-N
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Description

The compound (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a thiazolidinone ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable α-haloketone.

    Coupling Reactions: The pyrazole and thiazolidinone intermediates are then coupled using a suitable aldehyde or ketone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Biology: Study of its interactions with biological macromolecules and cellular pathways.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influence on gene expression and regulation of cellular processes.

Comparison with Similar Compounds

(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.

    Pyrazoles: Compounds containing a pyrazole ring, often used in medicinal chemistry for their pharmacological properties.

    Thiosemicarbazones: Compounds with a thiosemicarbazone moiety, studied for their potential therapeutic applications.

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, offering potential advantages in terms of biological activity and chemical reactivity.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O3S2/c1-4-13-32-21-10-11-22(18(2)15-21)24-19(17-29(27-24)20-8-6-5-7-9-20)16-23-25(30)28(12-14-31-3)26(33)34-23/h4-11,15-17H,1,12-14H2,2-3H3/b23-16-

InChI Key

XRYFGWXYDJYRAK-KQWNVCNZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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